![molecular formula C11H7ClN4O2S B2998009 2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 898131-77-6](/img/structure/B2998009.png)
2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
“2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” is a type of pyrimidine, which is an aromatic heterocyclic compound . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione”, involves numerous methods . The NMR data provides insights into the structure of the compound .Molecular Structure Analysis
Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure–activity relationships (SARs) of pyrimidines have been discussed in detail . SAR analysis indicated that substituted phenyl moieties (4-chlorophenyl, 4-methylphenyl, and 4-methoxyphenyl) at the amide bond of pyrazolo-pyrimidine scaffold increase the inhibitory effects .Chemical Reactions Analysis
The chemical reactions of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione” can be inferred from its NMR and IR spectra .Scientific Research Applications
Antimicrobial Activity
This compound has been synthesized and evaluated for its potential as an antimicrobial agent. It has shown moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Moreover, it exhibited distinguished antifungal activity against Candida albicans and Candida glabrata, using the well diffusion technique .
Synthesis of Thiazole Derivatives
The compound serves as a parent nucleus for the synthesis of various thiazole derivatives. These derivatives are of interest due to their remarkable antifungal activity and the need for further investigation into their mechanism of action at the molecular level .
Computational Chemistry Studies
Computational studies using density functional theory (DFT) have been performed on this compound to calculate thermodynamic parameters. These studies are crucial for understanding the molecular interactions and stability of the compound, which can inform its potential use in drug design .
Drug Discovery
Due to its structural features, this compound is recognized to play an essential role in medicinal chemistry. It’s part of a wider range of heterocycles explored as candidates in drug discovery, particularly for their synthetic diversity and therapeutic importance .
Characterization and Physical Properties
The compound has been characterized using various techniques such as FTIR spectroscopy, 1HNMR, CHNS elemental analysis, and mass spectroscopy. Understanding its physical properties is vital for its application in pharmaceutical formulations and material science .
Anti-Inflammatory Activities
Although not directly mentioned for this specific compound, related thiazolo[4,5-d]pyrimidine derivatives have been investigated for their anti-inflammatory activities. This suggests that the compound could be a precursor or a model for synthesizing new molecules with potential anti-inflammatory properties .
Future Directions
Mechanism of Action
Pharmacokinetics
Similar compounds have demonstrated potent cytotoxicity, suggesting they may have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By causing DNA damage during cell replication, the compound effectively halts the growth of cancer cells . This makes it a potential candidate for the development of new anticancer drugs .
properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4O2S/c12-5-1-3-6(4-2-5)16-8-7(19-10(13)14-8)9(17)15-11(16)18/h1-4H,(H2,13,14)(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCFTDACVFLBPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=C(C(=O)NC2=O)SC(=N3)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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